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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

Cat. No.: B137825 Get Quote

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate: Synthesis, Characterization,

and Application

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Methyl 3-Morpholinobenzoate, a key

heterocyclic building block in modern medicinal chemistry. We will move beyond simple data

recitation to explore the causality behind its synthesis, the logic of its characterization, and its

strategic value in the landscape of drug discovery. This document is intended for researchers,

chemists, and drug development professionals who require a practical and scientifically

grounded understanding of this versatile compound.

Strategic Importance and Compound Identification
Methyl 3-Morpholinobenzoate is a bifunctional molecule of significant interest. It combines a

substituted benzene ring, a common scaffold in pharmaceuticals, with two critical functional

groups: a methyl ester and a morpholine moiety.

The Morpholine Moiety: This saturated heterocycle is a highly valued component in drug

design. Its presence can significantly enhance the physicochemical properties of a lead

compound. The oxygen atom acts as a hydrogen bond acceptor, while the tertiary amine

provides a basic center, allowing for modulation of pKa. Crucially, the morpholine ring often

improves aqueous solubility and metabolic stability, and can enhance permeability across the

blood-brain barrier, making it a staple in the design of CNS-active agents[1].
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The Methyl Ester Group: This functional group serves as a versatile synthetic handle. It can

be readily hydrolyzed to the corresponding carboxylic acid or converted into amides,

hydrazides, and other derivatives, allowing for extensive structure-activity relationship (SAR)

studies. The methyl group itself can also play a role in modulating a molecule's

pharmacokinetic profile[2][3].

The strategic placement of the morpholine at the meta-position of the benzoate ring provides a

specific vector for molecular elaboration, making it a valuable starting point for building complex

molecular architectures.

Compound Identification Data
For clarity and unambiguous identification, the core data for Methyl 3-Morpholinobenzoate is

summarized below.

Identifier Value Source

IUPAC Name Methyl 3-morpholinobenzoate N/A

Synonym

1-(3-

Carbomethoxyphenyl)morpholi

ne

CAS Number 197172-69-3 [4][5][6]

SMILES Notation
COC(=O)c1cccc(c1)N2CCOC

C2

Molecular Formula C₁₂H₁₅NO₃ [4][5]

Molecular Weight 221.25 g/mol [4][5]

Physical Form Solid

Melting Point 42-46 °C

Synthesis Protocol and Mechanistic Rationale
The most efficient and common method for synthesizing aryl amines like Methyl 3-
Morpholinobenzoate is through palladium-catalyzed cross-coupling, specifically the
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Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl

halide (or triflate) and an amine.

The choice of this methodology is deliberate. It offers high yields, excellent functional group

tolerance, and generally milder conditions compared to older methods like nucleophilic

aromatic substitution, which would require harsh conditions and an electron-deficient aromatic

ring.

Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system designed for reproducibility and high yield.

Step 1: Reagent Preparation and Inerting

To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and

a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0

eq) as the base, and the palladium catalyst/ligand system. A common choice is

tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) as the palladium source and

Xantphos (0.04 eq) as the ligand.

Causality: Cesium carbonate is a strong, yet non-nucleophilic, base essential for the

deprotonation of the amine and the subsequent reductive elimination step. The

Pd₂(dba)₃/Xantphos system is highly effective for coupling with secondary cyclic amines like

morpholine, as the wide bite angle of the Xantphos ligand facilitates the desired reaction

pathway and prevents side reactions.

Seal the flask with septa and purge the system with dry argon or nitrogen for 15 minutes to

establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the

Pd(0) catalyst.

Step 2: Addition of Solvent and Reactants

Through a syringe, add anhydrous, degassed toluene (or dioxane) to the flask until a

concentration of ~0.2 M with respect to the aryl bromide is achieved.

Add morpholine (1.2 eq) to the reaction mixture via syringe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: Toluene is an excellent solvent for this reaction, as its high boiling point allows for

elevated reaction temperatures while effectively dissolving the organic components. A slight

excess of the amine ensures the complete consumption of the more valuable aryl bromide.

Step 3: Reaction Execution

Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting aryl bromide is consumed (typically 4-12 hours).

Step 4: Workup and Purification

Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a

pad of Celite to remove the palladium catalyst and inorganic salts.

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent in vacuo.

Purify the resulting crude oil or solid by column chromatography on silica gel, typically using

a gradient of ethyl acetate in hexanes, to yield Methyl 3-Morpholinobenzoate as a solid.

Synthesis Workflow Diagram
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1. Assemble Reagents
(Methyl 3-bromobenzoate, Morpholine,

Pd₂(dba)₃, Xantphos, Cs₂CO₃)

2. Inert Atmosphere
(Purge with Argon/N₂)

3. Add Anhydrous Toluene

4. Heat to 110°C
(4-12 hours)

5. Monitor by TLC/LC-MS

6. Aqueous Workup
(EtOAc, H₂O, Brine)

7. Column Chromatography

Final Product:
Methyl 3-Morpholinobenzoate

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of Methyl 3-Morpholinobenzoate.
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Catalytic Cycle Diagram

Buchwald-Hartwig Amination Cycle
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Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Structural Elucidation and Analytical
Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic techniques provides a complete picture of the molecular structure.
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Technique Expected Data & Interpretation

¹H NMR

δ ~7.3-7.5 ppm (m, 2H): Aromatic protons

ortho/para to the morpholine. δ ~7.0-7.2 ppm

(m, 2H): Aromatic protons ortho/para to the

ester. δ ~3.88 ppm (s, 3H): Methyl ester (-

OCH₃) protons. δ ~3.85 ppm (t, 4H): Morpholine

protons adjacent to oxygen (-CH₂-O). δ ~3.20

ppm (t, 4H): Morpholine protons adjacent to

nitrogen (-CH₂-N). Interpretation: The distinct

signals for the methyl ester and morpholine

protons, along with the characteristic splitting

pattern of the substituted aromatic ring, confirm

the connectivity of all fragments.

¹³C NMR

δ ~166 ppm: Ester carbonyl carbon (C=O). δ

~151 ppm: Aromatic carbon attached to nitrogen

(C-N). δ ~131 ppm: Aromatic carbon attached to

the ester group. δ ~115-130 ppm: Remaining

aromatic carbons. δ ~66 ppm: Morpholine

carbons adjacent to oxygen (-CH₂-O). δ ~52

ppm: Methyl ester carbon (-OCH₃). δ ~49 ppm:

Morpholine carbons adjacent to nitrogen (-CH₂-

N). Interpretation: The chemical shifts are

indicative of the electronic environment of each

carbon atom, confirming the presence of the

ester, the C-N bond, and the morpholine ring

structure.

Mass Spec (ESI+)

[M+H]⁺ = 222.11: Calculated for C₁₂H₁₆NO₃⁺.

Interpretation: The observed mass of the

protonated molecular ion precisely matches the

calculated exact mass, confirming the molecular

formula and overall composition of the

compound.

FT-IR ~2850-2960 cm⁻¹: C-H stretching (aliphatic).

~1720 cm⁻¹: Strong C=O stretching (ester).

~1600 cm⁻¹: C=C stretching (aromatic). ~1230
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cm⁻¹: C-O stretching (ester). ~1120 cm⁻¹: C-N

stretching (aryl amine). Interpretation: The

presence of strong, characteristic absorption

bands for the ester carbonyl and other key

functional groups provides definitive evidence of

the compound's structure.

Role and Application in Drug Discovery
Methyl 3-Morpholinobenzoate is not an end-product but a strategic starting point. Its value

lies in its potential as a core scaffold for building libraries of drug candidates.

Scaffold-Based Drug Design
The compound can be integrated into a drug discovery workflow as a foundational piece for

exploring a specific chemical space. The ester provides a reactive site for diversification, while

the morpholine-substituted ring serves as a stable anchor that imparts favorable drug-like

properties.
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Scaffold Derivatization

Screening & Optimization
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Caption: Role of Methyl 3-Morpholinobenzoate in a drug discovery cascade.
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Causality in Application:

Improving Pharmacokinetics (PK): As established, the morpholine ring is a well-known "PK

modulator." Its inclusion can break planarity, reduce lipophilicity compared to other cyclic

amines, and provide a metabolically stable anchor, often leading to improved oral

bioavailability and half-life[1].

Vectorial Chemical Exploration: By converting the methyl ester to an amide, medicinal

chemists can systematically introduce a wide array of chemical groups (the "R" groups in the

diagram). This allows for the precise probing of a target's binding pocket to identify key

interactions that enhance potency and selectivity.

Fragment-Based Growth: The molecule itself can be considered a "fragment" or building

block. Its 3D shape and distribution of hydrogen bond donors/acceptors can be

computationally docked into protein targets, with synthetic efforts focused on growing the

molecule from the ester position to fill unoccupied pockets.

Conclusion
Methyl 3-Morpholinobenzoate represents more than just a chemical entry in a catalog. It is a

thoughtfully designed building block that leverages established medicinal chemistry principles.

Its synthesis via robust palladium catalysis is efficient and scalable. Its structure provides a

unique combination of a drug-like morpholine moiety and a versatile synthetic handle, making it

an invaluable asset for any research team engaged in the design and development of novel

small-molecule therapeutics. Understanding the rationale behind its synthesis and application

empowers scientists to utilize it to its fullest potential in the quest for new medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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